molecular formula C9H10Cl2O B2570797 2-(2,5-Dichlorophenyl)propan-2-ol CAS No. 62436-53-7

2-(2,5-Dichlorophenyl)propan-2-ol

Cat. No. B2570797
CAS RN: 62436-53-7
M. Wt: 205.08
InChI Key: VCRDFDSZPICJIJ-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 .


Synthesis Analysis

While specific synthesis methods for “2-(2,5-Dichlorophenyl)propan-2-ol” were not found, it’s worth noting that similar compounds have been synthesized. For instance, 1,2,4-triazole derivatives have been synthesized, which include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorophenyl)propan-2-ol” consists of a propan-2-ol group attached to a 2,5-dichlorophenyl group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(2,5-Dichlorophenyl)propan-2-ol and its derivatives are frequently explored in the synthesis and structural analysis of complex organic compounds. For instance, chalcone derivatives have been synthesized through Claisen-Schmidt condensation reactions, involving 4-(propan-2-yl)benzaldehyde with substituted acetophenones, leading to compounds characterized by their crystal structures and intermolecular interactions, as demonstrated by Salian et al. (2018) in their study on chalcone derivatives' synthesis, crystal structures, and Hirshfeld surface studies (Salian et al., 2018). These findings contribute to the broader understanding of molecular interactions and the potential for material design.

Photoreactivity and Polymerization

The compound and its related structures have applications in understanding photoreactivity and polymerization processes. Rosspeintner et al. (2009) investigated the photolysis of 1,5-diphenylpenta-1,4-diyn-3-one (DPD) in the presence of propan-2-ol, revealing insights into radical polymerizations and the efficiency of DPD derivatives as initiators for two-photon-induced radical polymerizations (Rosspeintner et al., 2009). This research opens avenues for developing new photopolymerization strategies with potential applications in materials science.

Enzymatic Transformation for Biodiesel Production

In the context of renewable energy, propan-2-ol has been utilized as an acyl acceptor in the lipase-mediated transformation of vegetable oils into biodiesel. Modi et al. (2006) demonstrated the effective conversion of crude jatropha, karanj, and sunflower oils into biodiesel under optimized conditions, showcasing the potential of propan-2-ol in the enzymatic production of biodiesel (Modi et al., 2006). This research highlights the role of chemical compounds in sustainable energy solutions.

Antifungal Activity

Compounds derived from 2-(2,5-Dichlorophenyl)propan-2-ol have been investigated for their biological activities, including antifungal properties. Bondaryk et al. (2015) explored the effectiveness of tetrazole derivatives against Candida albicans, identifying specific compounds as potential antifungal agents (Bondaryk et al., 2015). Such studies contribute to the search for new therapeutic agents in combating fungal infections.

Safety and Hazards

While specific safety data for “2-(2,5-Dichlorophenyl)propan-2-ol” was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-(2,5-dichlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRDFDSZPICJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)propan-2-ol

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